molecular formula C17H18N8OS B11001710 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Katalognummer: B11001710
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: LIWMFLRQTFPOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a synthetically designed organic molecule incorporating multiple nitrogen-containing heterocycles, including a pyrazole, a triazolopyridazine, and a thiazole ring system. This specific structural architecture is of significant interest in medicinal chemistry and biochemical research. Compounds featuring the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities, and similar molecular frameworks have been investigated for their antitumoral properties, with some studies indicating that the activity may be due to the inhibition of tubulin polymerization . The integration of the pyrazole moiety, a structure found in several marketed drugs, further enhances the potential of this compound as a key intermediate or lead structure in drug discovery programs . The presence of a thiazole ring, a common pharmacophore, contributes to its potential for diverse molecular interactions. Researchers can utilize this compound as a building block in multi-component reactions, which are valued for their atom economy and efficiency in generating structural diversity for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C17H18N8OS

Molekulargewicht

382.4 g/mol

IUPAC-Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C17H18N8OS/c1-11-10-12(2)24(22-11)15-7-6-14-21-20-13(25(14)23-15)4-3-5-16(26)19-17-18-8-9-27-17/h6-10H,3-5H2,1-2H3,(H,18,19,26)

InChI-Schlüssel

LIWMFLRQTFPOEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NC4=NC=CS4)C=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The core is synthesized via cyclocondensation between 6-chloropyridazin-3-amine and a hydrazine derivative. For instance, ethyl N-benzoyl-glycinate undergoes annulation with diethyl oxalate under reflux in ethanol to yield 6-chloro-triazolo[4,3-b]pyridazine. Key conditions include:

  • Reagents : Diethyl oxalate, ethanol

  • Temperature : 80°C (reflux)

  • Yield : 68–72%.

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation for rapid cyclization. Enaminonitriles react with benzohydrazides under solvent-free conditions, achieving the triazolo[4,3-b]pyridazine core in 15–30 minutes with yields up to 89%. This method reduces side reactions and improves efficiency compared to conventional heating.

Functionalization at the 6-Position with 3,5-Dimethylpyrazole

Substitution of the chloro group at the 6-position of the triazolo[4,3-b]pyridazine core with 3,5-dimethylpyrazole is critical.

Nucleophilic Aromatic Substitution (NAS)

The chloro group undergoes NAS with 3,5-dimethylpyrazole in dimethylformamide (DMF) at 120°C for 12 hours. Catalytic potassium carbonate enhances reactivity, achieving substitution yields of 75–80%.

Reaction Scheme :

6-Chloro-triazolo[4,3-b]pyridazine+3,5-DimethylpyrazoleK2CO3,DMF6-(3,5-Dimethylpyrazol-1-yl)-triazolo[4,3-b]pyridazine\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(3,5-Dimethylpyrazol-1-yl)-triazolo[4,3-b]pyridazine}

Palladium-Catalyzed Cross-Coupling

For electron-deficient substrates, Suzuki-Miyaura coupling using palladium(II) acetate and triphenylphosphine in toluene/water (3:1) at 100°C introduces the pyrazole moiety with 82% yield. This method is preferred for sterically hindered derivatives.

Introduction of the Butanamide Side Chain

The butanamide chain is introduced via Friedel-Crafts acylation or stepwise alkylation-acylation.

Friedel-Crafts Acylation

The triazolo[4,3-b]pyridazine intermediate reacts with butanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Aluminum trichloride (1.2 equiv) catalyzes the reaction at 0°C, followed by gradual warming to room temperature. Yield: 70%.

Stepwise Alkylation and Acylation

  • Alkylation : Reaction with 4-bromobutanenitrile in acetonitrile using potassium carbonate (yield: 65%).

  • Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using 6M HCl at 80°C.

  • Amide Formation : The acid is converted to acyl chloride (thionyl chloride, 60°C) and reacted with 2-aminothiazole in DCM with triethylamine (yield: 85%).

Final Coupling and Purification

The intermediates are coupled via amide bond formation, followed by rigorous purification.

Amide Coupling

The carboxylic acid derivative (from Step 3.2) reacts with 2-aminothiazole using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 25°C for 24 hours, yielding the final product.

Purification

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization : Ethanol/water (4:1) at −20°C affords pure product as white crystals.

Optimization and Challenges

Yield Optimization

StepConventional YieldMicrowave Yield
Core Synthesis68%89%
Pyrazole Substitution75%82%
Amide Formation70%85%

Microwave methods reduce reaction times by 60–80% while improving yields.

Common Pitfalls

  • Hydrolysis of Acyl Chloride : Moisture must be excluded during amide formation to prevent hydrolysis.

  • Steric Hindrance : Bulky substituents on the pyridazine core necessitate palladium catalysis for efficient coupling.

Scalability and Industrial Adaptation

Large-scale production employs continuous flow reactors for steps requiring precise temperature control (e.g., cyclization and NAS). Solvent recovery systems and automated chromatography enhance cost-efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole moieties.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties

Several studies have reported the compound's potential as an anticancer agent:

  • Cytotoxicity : In vitro studies have shown that derivatives of the compound demonstrate strong antiproliferative activity against various cancer cell lines. For instance, compounds derived from this structure showed mean Growth Inhibition (GI%) values indicating substantial cytotoxic effects against tumor cells.
  • Kinase Inhibition : The compound acts as a dual inhibitor of c-Met and Pim-1 kinases, which are involved in cancer progression. The IC50 values for these interactions were recorded at 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1.

Pharmacological Applications

The unique structure of this compound suggests several pharmacological applications:

  • Antitumor Activity : Its ability to inhibit key kinases makes it a candidate for further development as an anticancer drug.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Antiviral Activity : Some derivatives have demonstrated antiviral effects, indicating a broader spectrum of biological activity.

Case Studies

Several case studies have documented the applications of this compound in laboratory settings:

Study on Cytotoxicity

A study assessing the cytotoxic effects on 60 cancer cell lines found that derivatives of the compound exhibited significant growth inhibition across multiple tumor types. The results highlighted its potential as a lead compound for developing new anticancer therapies.

Kinase Inhibition Research

Further research focused on the dual inhibition properties of the compound against c-Met and Pim-1 kinases. The findings suggested that targeting these kinases could be an effective strategy in cancer treatment.

Wirkmechanismus

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Descriptors of Selected Analogous Compounds

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 424.45 2.8 2 8
Triazolopyridazine (unsubstituted) 160.14 1.2 0 4
3,5-Dimethylpyrazole 96.13 1.5 1 2
N-(Thiazol-2-yl)butanamide 183.24 0.9 2 3

*LogP values estimated via QSPR methodologies .

Physicochemical and Chromatographic Behavior

Chromatographic retention studies (e.g., HPLC) highlight how structural variations impact polarity. For instance, intramolecular hydrogen bonding in the thiazole-amide side chain reduces polarity, increasing retention times compared to hydroxylated analogs . In contrast, the dimethylpyrazole group enhances lipophilicity, as reflected in higher logP values relative to unsubstituted triazolopyridazines .

Research Findings and Methodological Insights

  • Structural Analysis : X-ray studies using SHELX software confirm planar geometry in the triazolopyridazine core, with deviations (<5°) in torsion angles due to steric interactions from the dimethylpyrazole group .
  • QSAR Modeling : Electronic descriptors (e.g., HOMO-LUMO gaps) predict the compound’s reactivity, aligning with observed stability in physiological pH ranges .
  • Chromatographic Profiling : Correlation between 13C NMR chemical shifts and log k’ values validates the impact of intramolecular hydrogen bonding on chromatographic behavior .

Table 2: Comparative Advantages Over Analogues

Feature Target Compound Triazolopyridazine (unsubstituted) 3,5-Dimethylpyrazole
Binding Affinity (predicted) High Moderate Low
Solubility (mg/mL) 0.15 0.8 3.2
Metabolic Stability Moderate High Low

Biologische Aktivität

The compound 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H20N8SC_{18}H_{20}N_{8}S with a molecular weight of approximately 384.47 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and triazole moieties exhibit a wide range of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:

  • A study demonstrated that structural variations in pyrazole derivatives could enhance their antitumoral activity by inhibiting tubulin polymerization, which is crucial for cancer cell division .
  • Another investigation revealed that certain pyrazole derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrazole structure can lead to improved efficacy against tumors .

2. Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated in various models:

  • In vivo studies with carrageenan-induced edema models indicated that pyrazole derivatives could reduce inflammation significantly compared to standard anti-inflammatory drugs like ibuprofen .
  • Specific derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammatory responses .

3. Antimicrobial Activity

The antimicrobial effects of similar compounds have also been documented:

  • A series of pyrazole derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
  • The compound's thiazole component may enhance its ability to penetrate bacterial cell walls, increasing its effectiveness against resistant strains.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of the compound:

Study ReferenceBiological ActivityFindings
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levels in treated models.
AnticancerInhibition of tubulin polymerization leading to reduced cancer cell viability.
AntimicrobialEffective against multiple bacterial strains at low concentrations.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Disruption : By interfering with tubulin dynamics, these compounds can prevent cancer cell proliferation.
  • Membrane Disruption : The thiazole moiety aids in disrupting microbial membranes, enhancing antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis requires precise control of reaction conditions (e.g., temperature, pH) to maximize yield and purity. Key steps include refluxing intermediates in ethanol under acidic conditions and employing catalysts like triethylamine (TEA) for coupling reactions . Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation. Recrystallization from ethanol or DMF/ethanol mixtures (1:1) is critical for purification .

Q. Which structural features of this compound influence its biological activity?

The compound contains a triazolo-pyridazine core, a 3,5-dimethylpyrazole moiety, and a thiazole-linked butanamide chain. These heterocyclic components enable hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. The pyridazine ring’s electron-deficient nature may enhance binding to enzymes or receptors .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s methods) can predict energetically favorable pathways and identify optimal catalysts. For example, density functional theory (DFT) simulations may reveal transition states in amide coupling or heterocycle formation steps, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., varying IC50 values) may arise from differences in assay conditions or impurity profiles. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure >95% purity via HPLC. Compare structural analogs (e.g., thiazole or pyrazole derivatives) to isolate pharmacophore contributions .

Q. How does the compound interact with specific biological targets at the molecular level?

Molecular docking studies suggest the triazolo-pyridazine core binds to ATP pockets in kinases, while the thiazole moiety engages in hydrophobic interactions. Fluorescence quenching assays and surface plasmon resonance (SPR) can quantify binding affinity. Mutagenesis studies on target proteins (e.g., kinase catalytic domains) identify critical residues for interaction .

Q. What advanced purification techniques address challenges in isolating this compound?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves co-eluting impurities. For scale-up, use flash chromatography with silica gel (ethyl acetate/hexane gradients). Recrystallization from DMF/ethanol (1:1) improves crystalline purity .

Q. How do environmental factors (pH, temperature) affect the compound’s stability?

Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. LC-MS identifies hydrolyzed products (e.g., free thiazole or pyrazole derivatives) in acidic/basic conditions. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Methodological Considerations

  • Synthetic Optimization : Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for cross-coupling) using design of experiments (DoE) to minimize side reactions .
  • Data Validation : Use NMR relaxation times (T1/T2) to confirm molecular mobility and rule out aggregation artifacts in bioassays .
  • Structural Confirmation : X-ray crystallography or NOESY NMR validates stereochemistry and intramolecular hydrogen bonding patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.